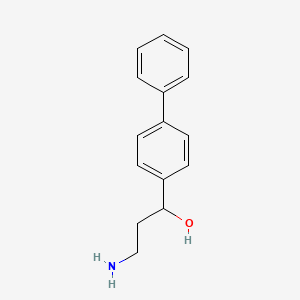

3-Amino-1-biphenyl-4-ylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-biphenyl-4-ylpropan-1-ol (ABP) is a synthetic, chiral heterocyclic compound created from the condensation of 4-amino-1-biphenyl and propan-1-ol. ABP has been studied for its potential use in pharmaceuticals, organic synthesis, and as a biological probe.

Scientific Research Applications

Antimalarial Activity

3-Amino-1-biphenyl-4-ylpropan-1-ol and its derivatives have shown promising results in antimalarial studies. Compounds derived from substituted 1-phenyl-2-propanones, proceeding through various derivatives, have demonstrated excellent activity against resistant strains of Plasmodium berghei in mice and even in primate models. The pharmacokinetic properties of these compounds suggest potential for extended protection against infection, indicating their significance in the clinical trial phase for antimalarial medication (Werbel et al., 1986).

Fluorescent Sensing and Bacterial Imaging

The compound has applications in the development of fluorescent sensors. Specifically, derivatives of this compound have been used to design sensors for the selective recognition of aluminum ions. These sensors operate on an "OFF-ON type" mode, exhibiting high sensitivity and specificity. They have also been utilized in bacterial cell imaging, demonstrating the versatility of these compounds in both environmental sensing and biological imaging applications (Yadav & Singh, 2018).

Chemical Synthesis and Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. For instance, it has been utilized in the efficient synthesis of DPC 963, an HIV-1 non-nucleoside reverse transcriptase inhibitor. The unique effectiveness of the derived amino alcohol as a chiral moderator highlights the compound's role in facilitating complex chemical reactions and drug synthesis processes (Kauffman et al., 2000).

Advancements in Antidepressant Medication

Research has also explored the potential of this compound derivatives in the development of new antidepressants. Compounds such as 1-aryloxy-3-piperidinylpropan-2-ols have shown potent dual activities as 5-HT1A receptor antagonists and serotonin reuptake inhibitors, indicating their potential in creating more effective treatments for depression beyond the scope of traditional SSRIs (Takeuchi et al., 2003).

Properties

IUPAC Name |

3-amino-1-(4-phenylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRJXVVOHHZITG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1376936.png)

![1-[4-(4-Amino-pyrazol-1-ylmethyl)-piperidin-1-yl]-2-dimethylamino-ethanone dihydrochloride](/img/structure/B1376940.png)

![tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1376942.png)

![2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B1376944.png)

![Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1376946.png)

![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)

![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate](/img/structure/B1376948.png)

![2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1376953.png)

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide](/img/structure/B1376957.png)

![[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine](/img/structure/B1376959.png)